6beta-Hydroxy Budesonide-d8
CAS No.:
Cat. No.: VC16677597
Molecular Formula: C25H34O7
Molecular Weight: 454.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H34O7 |
|---|---|
| Molecular Weight | 454.6 g/mol |
| IUPAC Name | (1S,2S,4R,8S,9S,11S,12S,13R,19R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
| Standard InChI | InChI=1S/C25H34O7/c1-4-5-21-31-20-10-15-14-9-17(28)16-8-13(27)6-7-23(16,2)22(14)18(29)11-24(15,3)25(20,32-21)19(30)12-26/h6-8,14-15,17-18,20-22,26,28-29H,4-5,9-12H2,1-3H3/t14-,15-,17+,18-,20+,21?,22+,23-,24-,25+/m0/s1/i1D3,4D2,5D2,21D |
| Standard InChI Key | JBVVDXJXIDYDMF-WQDZGEDMSA-N |
| Isomeric SMILES | [2H]C1(O[C@@H]2C[C@H]3[C@@H]4C[C@H](C5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O)C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] |
| Canonical SMILES | CCCC1OC2CC3C4CC(C5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
6beta-Hydroxy Budesonide-d8 retains the core steroid backbone of Budesonide, featuring a pregna-1,4-diene-3,20-dione structure. The compound is distinguished by deuterium atoms incorporated into the butylidene bis(oxy) side chain, specifically at the 16 and 17 positions . The hydroxyl group at the 6beta position enhances its polarity compared to non-hydroxylated analogs, influencing solubility and metabolic interactions .
Table 1: Key Structural Features of 6beta-Hydroxy Budesonide-d8
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.58 g/mol |
| Deuterium Substitution | 8 deuterium atoms at the butylidene bis(oxy) moiety |
| Functional Groups | Hydroxyl (6beta, 11beta, 21), ketone (3, 20), ethylene bis(oxy) side chain |
Physicochemical Characteristics
Synthesis and Production
Deuterium Incorporation Strategies
The synthesis of 6beta-Hydroxy Budesonide-d8 involves replacing hydrogen atoms with deuterium at specific sites. This is typically achieved through acid-catalyzed exchange reactions using deuterated solvents (e.g., DO) or by employing deuterium-labeled precursors during the final stages of Budesonide synthesis . Industrial-scale production utilizes continuous-flow reactors to optimize yield and isotopic purity, often exceeding 98% deuterium enrichment .
Purification and Quality Control
Post-synthesis purification employs high-performance liquid chromatography (HPLC) with UV detection at 254 nm to isolate the deuterated compound from non-labeled byproducts . Quality assurance protocols include nuclear magnetic resonance (NMR) spectroscopy to verify deuterium placement and mass spectrometry to confirm molecular weight .
Analytical Applications
Role as an Internal Standard
In liquid chromatography-tandem mass spectrometry (LC-MS/MS), 6beta-Hydroxy Budesonide-d8 is co-eluted with Budesonide to correct for matrix effects and ionization variability. Its near-identical retention time and fragmentation pattern ensure precise quantification, with reported inter-assay precision below 5% relative standard deviation .
Metabolic Pathway Elucidation
Stable isotope labeling enables tracking of Budesonide metabolites in vivo. Studies using 6beta-Hydroxy Budesonide-d8 have identified cytochrome P450 3A4 (CYP3A4) as the primary enzyme responsible for its 6beta-hydroxylation, a critical step in hepatic clearance . Deuterium labeling reduces the rate of this reaction, allowing researchers to distinguish parent drug elimination from metabolic conversion .
Pharmacological Profile
Mechanism of Action
Like Budesonide, 6beta-Hydroxy Budesonide-d8 binds intracellular glucocorticoid receptors, modulating transcription of anti-inflammatory genes such as lipocortin-1 and inhibiting nuclear factor-kappa B (NF-κB) . In vitro assays demonstrate 90% receptor binding affinity retention compared to the non-deuterated form, confirming minimal isotopic effect on biological activity .
Pharmacokinetic Studies
Deuterium labeling extends the half-life () of 6beta-Hydroxy Budesonide-d8 by approximately 20% in rodent models, from 2.8 hours (Budesonide) to 3.4 hours . This property is leveraged in prolonged exposure studies to assess corticosteroid-induced side effects like adrenal suppression.
Comparative Analysis with Structural Analogs
6alpha-Hydroxy Budesonide-d8
The 6alpha epimer exhibits 40% lower glucocorticoid receptor affinity due to steric hindrance from the axial hydroxyl group, making it less suitable for therapeutic applications .
Dexamethasone-d4
While also deuterated, Dexamethasone-d4 lacks the 16,17-acetal group, resulting in faster renal clearance and reduced pulmonary targeting compared to 6beta-Hydroxy Budesonide-d8 .
Table 2: Comparative Properties of Deuterated Corticosteroids
| Compound | Receptor Affinity (%) | Half-Life (h) | Primary Application |
|---|---|---|---|
| 6beta-Hydroxy Budesonide-d8 | 90 | 3.4 | Metabolic studies |
| Dexamethasone-d4 | 95 | 1.8 | Anti-inflammatory assays |
| 16alpha-Hydroxyprednisolone-d6 | 75 | 2.1 | Hepatic enzyme profiling |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume